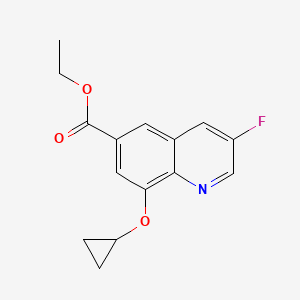

Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate

描述

属性

分子式 |

C15H14FNO3 |

|---|---|

分子量 |

275.27 g/mol |

IUPAC 名称 |

ethyl 8-cyclopropyloxy-3-fluoroquinoline-6-carboxylate |

InChI |

InChI=1S/C15H14FNO3/c1-2-19-15(18)10-5-9-6-11(16)8-17-14(9)13(7-10)20-12-3-4-12/h5-8,12H,2-4H2,1H3 |

InChI 键 |

QPBAXLDDPBDGKO-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)F)OC3CC3 |

产品来源 |

United States |

准备方法

Preparation via Substitution on Fluoroquinolone Core

One documented method involves starting from a fluoroquinolone intermediate bearing a reactive group at the 8-position, which is substituted by a cyclopropoxy moiety through nucleophilic substitution under controlled temperature conditions (80–120 °C) in the presence of sodium ethylate or similar bases. The reaction is typically conducted in solvents such as dehydrated ethanol or dimethyl sulfoxide (DMSO) in an autoclave setup, followed by purification steps including extraction and pH adjustment to isolate the desired product with high purity (approximately 99% by HPLC).

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent | Yield & Purity |

|---|---|---|---|---|---|

| Substitution | Compound I + Sodium ethylate | 80–100 | 45 | Ethanol or DMSO | ~35 g product, 98.9–99.2% purity (HPLC) |

This method emphasizes a substitution reaction on a known fluoroquinolone impurity of moxifloxacin, enabling a streamlined synthesis of the target compound with simple operation and high purity.

Multi-step Synthesis from Benzoic Acid Derivatives

Another approach involves a multi-step synthesis starting from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, which undergoes conversion to acid chloride, followed by reaction with ethyl 3-(N,N-dimethylamino) acrylate to form an acrylate intermediate. Subsequent reaction with cyclopropylamine and cyclization under basic conditions (e.g., K2CO3 in DMF) yields the fluoroquinolone core with the cyclopropyl group at the 1-position and fluorine at the 3-position, along with the cyclopropoxy substitution at the 8-position.

This route is scalable and yields the ethyl ester of the fluoroquinolone with good efficiency. The key transformations include:

- Formation of acid chloride from benzoic acid derivative using thionyl chloride.

- Coupling with acrylate derivatives.

- Amination with cyclopropylamine.

- Cyclization to form the quinoline ring system.

Representative Reaction Scheme Summary

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Acid chloride formation | 2,4-dichloro-5-fluoro-3-nitrobenzoic acid | Thionyl chloride, benzene, reflux | Acid chloride intermediate |

| 2 | Acrylate coupling | Acid chloride + ethyl 3-(N,N-dimethylamino) acrylate | Stirring, controlled temperature | Acrylate intermediate |

| 3 | Amination | Acrylate intermediate + cyclopropylamine | Heating with DMF and K2CO3 | Aminated acrylate intermediate |

| 4 | Cyclization | Aminated intermediate | Heating, base catalysis | This compound |

| 5 | Purification | Crude product | Extraction, pH adjustment, chromatography | Pure target compound |

Purification and Characterization

After synthesis, the compound is purified by:

- Extraction with organic solvents such as methylene chloride.

- pH adjustment to neutral or slightly basic conditions.

- Concentration under reduced pressure.

- Crystallization or chromatographic techniques (e.g., silica gel column chromatography).

Purity is typically confirmed by High-Performance Liquid Chromatography (HPLC), with reported purities exceeding 98.9%.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Sodium ethylate substitution | Fluoroquinolone impurity (Compound I) | Sodium ethylate, ethanol or DMSO | 80–100 °C, 45 h | ~35 g, 98.9–99.2% purity | Simple operation, high purity |

| Multi-step benzoic acid route | 2,4-dichloro-5-fluoro-3-nitrobenzoic acid | Thionyl chloride, cyclopropylamine, K2CO3 | Reflux, heating, basic catalysis | Good yield, scalable | Involves acid chloride and acrylate intermediates |

| Nucleophilic aromatic substitution | Fluoroquinolone halide intermediate | Cyclopropanol, sodium ethylate | 60–100 °C, polar aprotic solvent | High yield | SNAr reaction for cyclopropoxy group |

化学反应分析

Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

科学研究应用

Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research.

相似化合物的比较

Positional Variations in Substituents

- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS N/A): This compound features a nitro group at position 8 and a 4-oxo-1,4-dihydroquinoline core. However, the 4-oxo moiety may reduce metabolic stability due to susceptibility to enzymatic reduction . Key Data: Crystallizes in triclinic space group P-1 with intermolecular C–H···O and C–H···Cl interactions (bond lengths: 3.065–3.537 Å) .

- However, methoxy’s electron-donating nature may reduce electrophilic character at the quinoline core, affecting interactions with bacterial DNA gyrase .

Functional Group Comparisons

- Cyclopropoxy vs. Hydroxy Groups: Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 318-35-4): The hydroxyl group at position 4 increases acidity (pKa ~6.5–7.0) compared to the cyclopropoxy group (pKa >10), influencing solubility and bioavailability. Hydroxy derivatives are more prone to glucuronidation, a key metabolic pathway that may limit half-life .

- Fluorine vs. Chlorine at Position 6/7: Fluorine’s smaller atomic radius and higher electronegativity enhance membrane penetration and target binding affinity. For example, Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate shows dual halogen effects, with chlorine enhancing Gram-positive activity and fluorine broadening Gram-negative coverage .

Structural and Physicochemical Properties

Table 1: Comparative Substituent Analysis

*Inferred from cyclopropoxy’s steric bulk and fluorine’s electronegativity.

生物活性

Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate is a synthetic derivative of fluoroquinolones, a class of broad-spectrum antibiotics known for their effectiveness against a variety of bacterial infections. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Synthesis

This compound belongs to the fluoroquinolone family, characterized by a bicyclic structure that includes a quinolone core. The introduction of cyclopropoxy and fluoro groups at specific positions enhances its biological activity. The synthesis typically involves the modification of existing fluoroquinolone frameworks through various chemical reactions, including cyclization and substitution processes.

Antibacterial Activity

Fluoroquinolones are primarily known for their antibacterial properties. This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that this compound can effectively inhibit bacterial growth, making it a candidate for treating infections caused by resistant strains.

Table 1: Antibacterial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Pseudomonas aeruginosa | 1.0 μg/mL |

| Klebsiella pneumoniae | 0.125 μg/mL |

These results indicate that this compound has comparable or superior activity to some established fluoroquinolones, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

Recent investigations have also focused on the anticancer properties of this compound. Research indicates that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines, including:

- Hepatocellular carcinoma (HepG2)

- Breast cancer (MCF-7)

- Lung cancer (A549)

The results demonstrated an IC50 value ranging from 5 to 15 μM , indicating significant anticancer activity, particularly against HepG2 cells where an IC50 of 5 μM was observed.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 5 |

| MCF-7 | 10 |

| A549 | 15 |

The mechanism underlying this activity appears to involve the induction of oxidative stress and subsequent apoptosis in cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) following treatment.

Anti-inflammatory Properties

In addition to its antibacterial and anticancer activities, this compound has shown promise in reducing inflammation. This effect is particularly relevant in conditions characterized by excessive inflammatory responses.

The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies indicate that treatment with this compound leads to a significant reduction in these cytokines, suggesting its potential utility in managing inflammatory diseases.

常见问题

Q. What are the established synthetic routes for Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate, and what intermediates are critical?

The synthesis typically involves multi-step reactions starting from halogenated benzoic acid derivatives. For example, 7-chloro-6-fluoroquinoline intermediates are functionalized via nucleophilic substitution with cyclopropoxy groups, followed by esterification. Key intermediates include Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, as described in analogous fluoroquinolone syntheses . Solvent choice (e.g., DMSO or ethanol) and catalysts (e.g., Bu4NI) influence regioselectivity and by-product formation .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s triclinic or monoclinic packing can be resolved using SHELX software (e.g., SHELXL for refinement), which handles data from modern diffractometers. Parameters like C—H⋯O and C—H⋯Cl interactions are analyzed to understand supramolecular packing .

Q. What spectroscopic methods are used to confirm its structure and purity?

Nuclear Magnetic Resonance (NMR) (1H/13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential. For example, IR confirms ester carbonyl (~1700 cm⁻¹), while NMR identifies cyclopropane protons (δ ~1.0–1.5 ppm) and fluorine coupling patterns . High-performance liquid chromatography (HPLC) or LC-MS assesses purity, with impurities tracked via pharmacopeial standards (e.g., EP/ USP guidelines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like N-ethylated derivatives?

By-product formation (e.g., Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate) is influenced by solvent polarity and temperature. Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution over alkylation. Adding Bu4NI as a phase-transfer catalyst improves cyclopropoxy group incorporation . Kinetic studies using in-situ FTIR or reaction calorimetry help identify optimal temperature and stoichiometry .

Q. What methodologies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., unexpected NOE correlations vs. X-ray bond lengths) require cross-validation. Density Functional Theory (DFT) calculations model electronic environments to reconcile NMR chemical shifts with crystallographic geometries. For chiral centers, circular dichroism (CD) or anomalous scattering in XRD may clarify configurations .

Q. How does this compound interact with biological targets like amino acids?

Studies on analogous fluoroquinolones show direct interactions with primary α-amino acids (e.g., glycine) under basic conditions, forming N-(4-oxoquinolin-7-yl)-α-amino acids. Reaction mechanisms involve nucleophilic attack at the C7 position, confirmed by LC-MS and 19F NMR .

Q. What strategies improve the compound’s stability during storage or biological assays?

Degradation pathways (e.g., ester hydrolysis or photolysis) are mitigated by storing in anhydrous, amber vials at −20°C. Adding antioxidants (e.g., BHT) or lyophilizing with cyclodextrins enhances aqueous stability. Accelerated stability studies (ICH Q1A guidelines) under varied pH/temperature conditions identify degradation products .

Methodological Considerations

- Data Analysis : Use Rietveld refinement (SHELXL) for XRD data, ensuring R-factors < 5%. For statistical analysis of reaction yields, apply ANOVA with post-hoc Tukey tests to compare solvent/catalyst effects .

- Synthesis Reproducibility : Document enantiomeric excess via chiral HPLC and validate synthetic protocols using interlaboratory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。